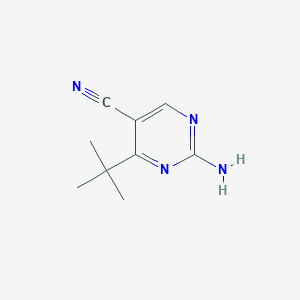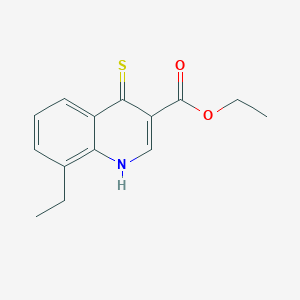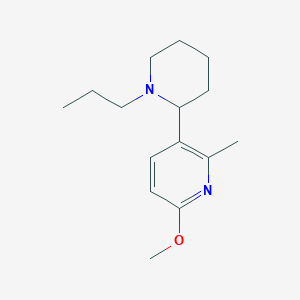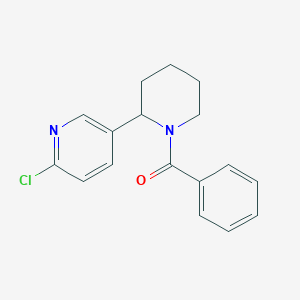
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzyl group attached to a pyrimidinyl-pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the intermediate compound with 2-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine
- N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-6-yl)methanamine
Uniqueness
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine stands out due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine |
InChI |
InChI=1S/C17H22N4O/c1-22-16-7-3-2-6-15(16)13-18-10-14-11-19-17(20-12-14)21-8-4-5-9-21/h2-3,6-7,11-12,18H,4-5,8-10,13H2,1H3 |
Clave InChI |
ZMBPYBSKQFMZSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNCC2=CN=C(N=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)











![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)

